molecular formula C7H12ClNO3S B1418931 2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide CAS No. 1107645-27-1

2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide

Cat. No. B1418931
M. Wt: 225.69 g/mol
InChI Key: DKOOVAMUTHJOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide” is a chemical compound with the CAS Number: 1107645-27-1 . It has a molecular weight of 225.7 . The IUPAC name for this compound is 2-chloro-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetamide .


Molecular Structure Analysis

The Inchi Code for “2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide” is 1S/C7H12ClNO3S/c8-5-7(10)9-6-1-3-13(11,12)4-2-6/h6H,1-5H2,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Biological Effects of Related Acetamide and Thian Derivatives

Research on related acetamide derivatives highlights their importance in various biological contexts. For instance, Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, underscoring their commercial significance and the expanded understanding of their biological effects over time Kennedy, G. (2001). Critical Reviews in Toxicology. Similarly, studies on sulfonamides, which share a functional similarity with the thian-4-yl moiety in terms of bioactive applications, reveal their extensive use in medicine, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Carta et al. (2012) discussed the patent landscape for sulfonamides, highlighting their ongoing development for various therapeutic purposes Expert Opinion on Therapeutic Patents.

Chemical Synthesis and Structural Properties

The synthetic pathway and structural properties of related compounds provide insights into the potential applications of "2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide" in drug development and organic synthesis. For example, the synthesis of thiophene analogues as discussed by Ashby et al. (1978), explores the isosteric replacement of aromatic rings with thiophene to investigate potential carcinogenicity, indicating the relevance of structural modification in drug design Ashby, J. et al. (1978). British Journal of Cancer.

Environmental and Toxicological Studies

Related research also encompasses environmental toxicology and the investigation of the effects of chemical exposure. For instance, Bertazzi et al. (1998) reviewed the long-term effects of dioxin exposure following the Seveso accident, contributing to the understanding of chemical toxicology and environmental health Environmental Health Perspectives.

properties

IUPAC Name

2-chloro-N-(1,1-dioxothian-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3S/c8-5-7(10)9-6-1-3-13(11,12)4-2-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOOVAMUTHJOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.